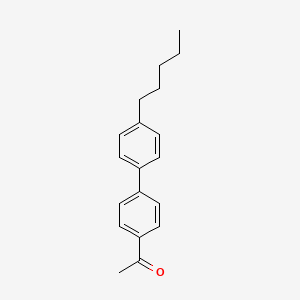













|
REACTION_CXSMILES
|
[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[CH:16][C:15]([C:18](=[O:20])C)=[CH:14][CH:13]=2)=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5].BrBr.BrO.S(=O)(O)[O-:26].[Na+].Cl>[OH-].[Na+].O.O1CCOCC1>[CH2:1]([C:6]1[CH:7]=[CH:8][C:9]([C:12]2[CH:13]=[CH:14][C:15]([C:18]([OH:20])=[O:26])=[CH:16][CH:17]=2)=[CH:10][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH3:5] |f:3.4,6.7|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)C1=CC=C(C=C1)C1=CC=C(C=C1)C(C)=O
|
|
Name
|
|
|
Quantity
|
1.8 kg
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrO
|
|
Name
|
|
|
Quantity
|
250 g
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
2.8 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
2 kg
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
7.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
3.75 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
provided with a stirrer, a reflux condenser and a funnel
|
|
Type
|
ADDITION
|
|
Details
|
for dropwise adding),
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 10°-15° C
|
|
Type
|
STIRRING
|
|
Details
|
by stirring at 35°-40° C for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
WAIT
|
|
Details
|
to stand over one night
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
CUSTOM
|
|
Details
|
separating the resulting solid
|
|
Type
|
FILTRATION
|
|
Details
|
by filtration, water-
|
|
Type
|
WASH
|
|
Details
|
washing
|
|
Type
|
CUSTOM
|
|
Details
|
drying
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallizing from 6 l of acetic acid
|
|
Type
|
CUSTOM
|
|
Details
|
to give
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 747 g | |
| YIELD: PERCENTYIELD | 84% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |